4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine-2-carbonitrile
CAS No.:
Cat. No.: VC17815075
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol
* For research use only. Not for human or veterinary use.
![4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine-2-carbonitrile -](/images/structure/VC17815075.png)
Specification
Molecular Formula | C7H7N3S |
---|---|
Molecular Weight | 165.22 g/mol |
IUPAC Name | 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile |
Standard InChI | InChI=1S/C7H7N3S/c8-3-7-10-5-1-2-9-4-6(5)11-7/h9H,1-2,4H2 |
Standard InChI Key | RZAXDVJWFCKLJM-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC2=C1N=C(S2)C#N |
Introduction
Structural Elucidation and Molecular Characteristics
The molecular formula of 4H,5H,6H,7H- thiazolo[5,4-c]pyridine-2-carbonitrile is C₇H₇N₃S, with a molecular weight of 165.21 g/mol . The bicyclic system consists of a thiazole ring (a five-membered ring containing nitrogen and sulfur) fused to a tetrahydropyridine ring (a six-membered ring with one nitrogen atom and four saturated carbon centers). The cyano group (-C≡N) at position 2 of the thiazole ring contributes to its electrophilic reactivity and potential for further functionalization .
Stereochemical and Conformational Analysis
The tetrahydro pyridine ring introduces stereochemical complexity, with four hydrogenated carbons (positions 4–7) adopting chair-like conformations. The SMILES notation C1CNCC2=C1N=C(S2)C#N confirms the connectivity: the pyridine nitrogen is adjacent to the thiazole sulfur, while the cyano group occupies the 2-position . The InChIKey RZAXDVJWFCKLJM-UHFFFAOYSA-N provides a unique identifier for computational and database referencing .
Synthetic Routes and Industrial Production
Key Synthetic Strategies
The compound is synthesized via multistep routes involving cyclization, cyanation, and reduction. A patented method (US8058440B2) outlines the production of structurally related intermediates :
-
Cyclization: A piperidone derivative undergoes treatment with sulfur and cyanamide in the presence of a secondary amine catalyst to form the thiazolo[5,4-c]pyridine core .
-
Cyanation: Bromination at the 2-position followed by substitution with a cyanide group yields the carbonitrile derivative .
-
Salt Formation: Isolation as a hydrochloride salt enhances stability and purity .
Table 1: Representative Reaction Conditions for Cyanation
Step | Reagents/Conditions | Outcome |
---|---|---|
Bromination | CuBr₂, alkyl nitrite | 2-Bromo intermediate |
Cyanation | NaCN, polar aprotic solvent (e.g., DMF) | 2-Cyano substitution |
Hydrolysis | LiOH, ethanol, 40–70°C | Carboxylic acid derivative (if required) |
Industrial Scalability
The use of cost-effective reagents like sulfur powder and cyanamide, coupled with catalytic secondary amines, enables scalable production . Critical optimizations include:
-
Temperature Control: Maintaining 40–70°C during hydrolysis to prevent side reactions .
-
Solvent Selection: Aromatic hydrocarbons (e.g., toluene) improve reaction efficiency .
Physicochemical and Analytical Properties
Predicted Collision Cross Section (CCS)
Mass spectrometric analysis reveals adduct-specific CCS values, critical for compound identification in complex matrices :
Table 2: CCS Values for Key Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 166.04335 | 132.1 |
[M+Na]⁺ | 188.02529 | 142.8 |
[M-H]⁻ | 164.02879 | 126.0 |
Thermal and Solubility Profiles
While direct data for this compound is limited, analogous thiazolo[5,4-b]pyridine-2-carbonitrile exhibits a melting point of 135°C (in water/ethanol) and a predicted boiling point of 311.6°C . The density (1.46 g/cm³) and pKa (-0.46) suggest moderate polarity and weak acidity .
Functionalization and Derivative Synthesis
Hydrolysis to Carboxylic Acids
The cyano group undergoes hydrolysis under basic conditions (e.g., LiOH in ethanol) to yield 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, a precursor for anticoagulant agents .
Lithiation and Carbon Dioxide Trapping
Treatment with n-butyllithium at -78°C generates a lithium intermediate, which reacts with CO₂ to form carboxylate salts . This step is pivotal for introducing carboxylic acid functionalities.
Applications in Pharmaceutical Development
Although direct biological data for this compound is unpublished, its structural analogs are intermediates in factor Xa inhibitors, which prevent thrombus formation . The tetrahydrothiazolopyridine scaffold mimics natural substrate binding sites, enabling selective enzyme inhibition .
Challenges and Future Directions
-
Stereochemical Control: Achieving enantioselective synthesis remains a hurdle due to the tetrahydropyridine ring’s conformational flexibility.
-
Stability Studies: The hydrochloride salt’s hygroscopicity necessitates formulation optimizations for long-term storage .
-
Biological Screening: Expanding in vitro and in vivo studies to validate therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume